1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol
Overview
Description
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol is a chemical compound with the molecular formula C17H16F3NO and a molecular weight of 307.32 g/mol This compound is characterized by the presence of a benzhydryl group, a trifluoromethyl group, and an azetidin-3-ol moiety
Preparation Methods
The synthesis of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol involves several steps. One common synthetic route includes the reaction of benzhydryl chloride with trifluoromethyl azetidin-3-ol under specific conditions . The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is carried out in an organic solvent like dichloromethane or toluene at a controlled temperature to ensure optimal yield and purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions where the trifluoromethyl group or the benzhydryl group is replaced by other functional groups. Common reagents for these reactions include halides, amines, and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketone derivatives, while reduction may produce benzhydryl alcohols.
Scientific Research Applications
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol has garnered attention in various fields of scientific research due to its unique chemical structure and properties. Some of its notable applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as its role in drug development and design.
Industry: It is used in the development of new materials and chemicals with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways . The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
1-Benzhydryl-azetidin-3-ol: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-Benzhydryl-3-(methyl)azetidin-3-ol: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
1-Benzhydryl-3-(chloro)azetidin-3-ol:
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Properties
IUPAC Name |
1-benzhydryl-3-(trifluoromethyl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO/c18-17(19,20)16(22)11-21(12-16)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,22H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGVLWJKPPOWCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727381 | |
Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848192-92-7 | |
Record name | 1-(Diphenylmethyl)-3-(trifluoromethyl)azetidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00727381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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